molecular formula C9H11ClN2O2 B13860610 Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate

Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate

Cat. No.: B13860610
M. Wt: 214.65 g/mol
InChI Key: JAXDXANKKNMPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate is an organic compound with the molecular formula C12H13ClN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 6-chloropyrazine-2-carboxylic acid.

    Reduction: Formation of 3-(6-chloropyrazin-2-yl)-2-methylpropanol.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazine ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity. This interaction can affect various cellular pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-chloropyrazin-2-yl)benzoate
  • 6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine
  • 2-(6-alkyl-pyrazin-2-yl)-1H-benzimidazole

Uniqueness

Methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate is unique due to its specific ester functional group and the presence of a chlorine atom on the pyrazine ring. These structural features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different biological activities and synthetic utility, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 3-(6-chloropyrazin-2-yl)-2-methylpropanoate

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(13)14-2)3-7-4-11-5-8(10)12-7/h4-6H,3H2,1-2H3

InChI Key

JAXDXANKKNMPFW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

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